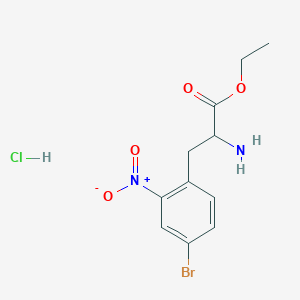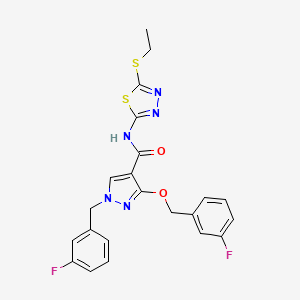
1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.
Applications De Recherche Scientifique
Novel Materials and OLED Applications
A study on a novel bipolar phenanthroimidazole derivative, showcasing applications in organic light-emitting diodes (OLEDs), highlights the material's excellent thermal stability and high triplet energy. This compound's balanced carrier mobility and impressive performance as the emitting layer in non-doped OLEDs, particularly for green and orange-red phosphorescent OLEDs, show low efficiency roll-off at high brightness levels (Liu et al., 2016).
Reactivity and Computational Studies
Research into the reactivity of newly synthesized imidazole derivatives through spectroscopic characterization and computational study reveals insights into their reactive properties. This work includes investigating local reactivity properties using molecular orbital theory and molecular dynamics simulations, highlighting the potential interaction with proteins and suggesting possible inhibitory activity against specific enzymes (Hossain et al., 2018).
Fluorophore and Sensor Development
A Boranil fluorophore derivative study demonstrates the compound's successful conversion to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes with strong luminescence. This research outlines the application of such derivatives in labeling experiments, suggesting their use in developing novel luminescent materials and sensors (Frath et al., 2012).
Catalysis and Chemical Transformations
Investigations into the hydroamination of N-alkenyl ureas catalyzed by a gold(I) N-heterocyclic carbene complex demonstrate efficient intramolecular reactions leading to nitrogen heterocycles. This study emphasizes the potential of these catalytic processes in synthetic organic chemistry for constructing complex molecular architectures (Bender & Widenhoefer, 2006).
Antitumor and Pharmacological Activities
Research on novel imidazole acyl urea derivatives as Raf kinase inhibitors showcases their synthesis and potential antitumor activities. This study highlights the promising inhibitory activities of specific derivatives against human gastric carcinoma cell lines, suggesting their potential in cancer therapy (Zhu, 2015).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVNDRAYMLQKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

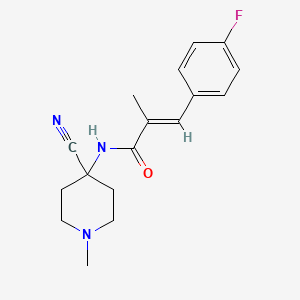

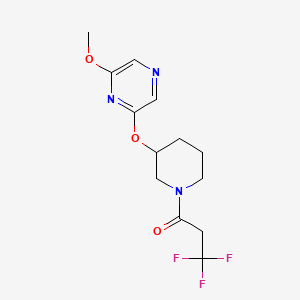
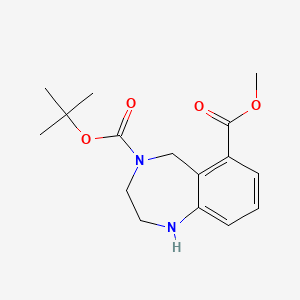

![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
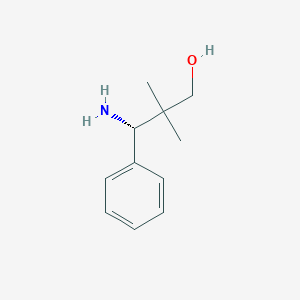
![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)
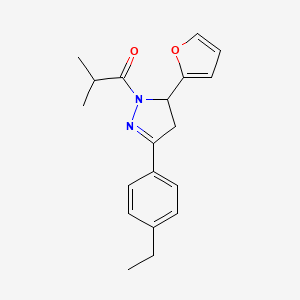
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
